

Cyclohexyltriphenylphosphonium Bromide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Cyclohexyltriphenylphosphonium
bromide*

Cat. No.: *B044559*

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An In-depth Examination of C₂₄H₂₆BrP for Drug Development and Scientific Research

Cyclohexyltriphenylphosphonium bromide (C₂₄H₂₆BrP) is a quaternary phosphonium salt that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and mitochondrial research. Its unique chemical properties and biological activities make it a valuable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the compound's core characteristics, experimental protocols, and potential applications.

Physicochemical Properties and Identification

Cyclohexyltriphenylphosphonium bromide is a white to beige crystalline powder. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C24H26BrP	[1]
Molecular Weight	425.35 g/mol	[2]
CAS Number	7333-51-9	[1]
Melting Point	265-274 °C	[2]
Appearance	White to beige crystalline powder	[2]
Solubility	Soluble in water	

Synthesis and Experimental Protocols

The primary route for the synthesis of **Cyclohexyltriphenylphosphonium bromide** involves the quaternization of triphenylphosphine with cyclohexyl bromide. While specific detailed protocols for this exact compound are not readily available in the searched literature, a general procedure can be adapted from standard methods for the synthesis of phosphonium salts.

General Synthesis Protocol for Alkyltriphenylphosphonium Bromides

This protocol outlines a typical procedure for the synthesis of an alkyltriphenylphosphonium bromide, which can be adapted for **Cyclohexyltriphenylphosphonium bromide**.

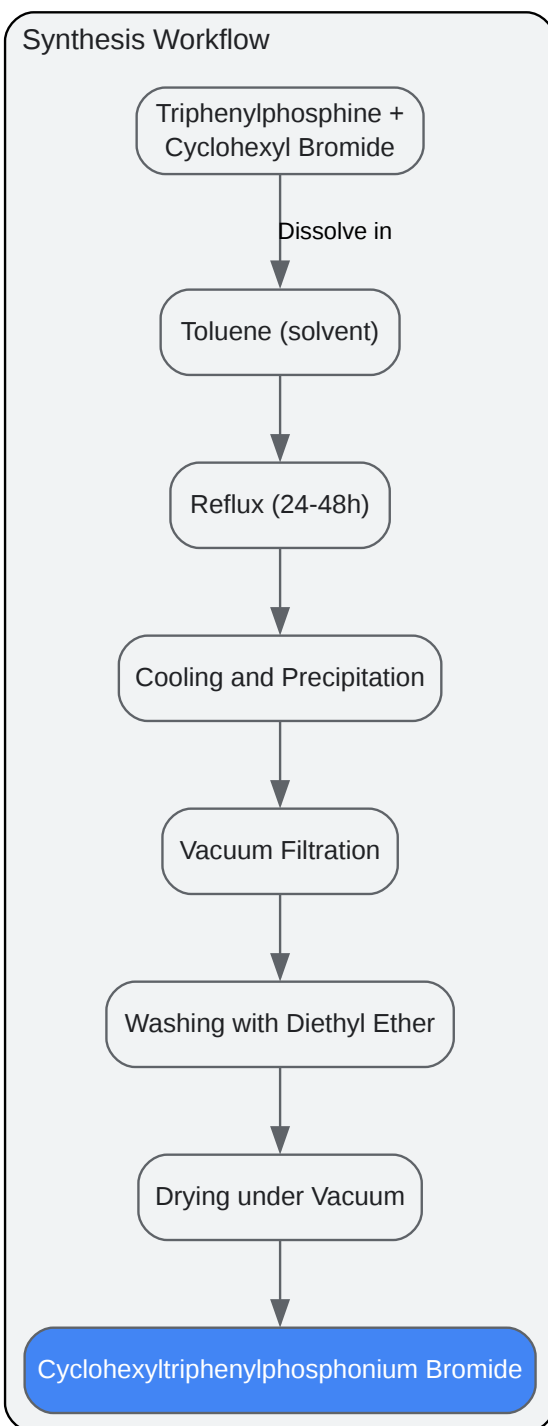
Materials:

- Triphenylphosphine (PPh₃)
- Cyclohexyl bromide
- Toluene (anhydrous)
- Diethyl ether (anhydrous)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.
- Add cyclohexyl bromide (1.0-1.2 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the purified **Cyclohexyltriphenylphosphonium bromide** under vacuum.

The following diagram illustrates the general workflow for the synthesis of **Cyclohexyltriphenylphosphonium bromide**.



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A generalized workflow for the synthesis of **Cyclohexyltriphenylphosphonium bromide**.

Applications in Organic Synthesis: The Wittig Reaction

Cyclohexyltriphenylphosphonium bromide serves as a precursor to a phosphorus ylide, a key reagent in the Wittig reaction. This reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. The ylide is typically generated in situ by treating the phosphonium salt with a strong base.

General Protocol for a Wittig Reaction

The following is a generalized protocol for a Wittig reaction using a phosphonium salt like **Cyclohexyltriphenylphosphonium bromide**.

Materials:

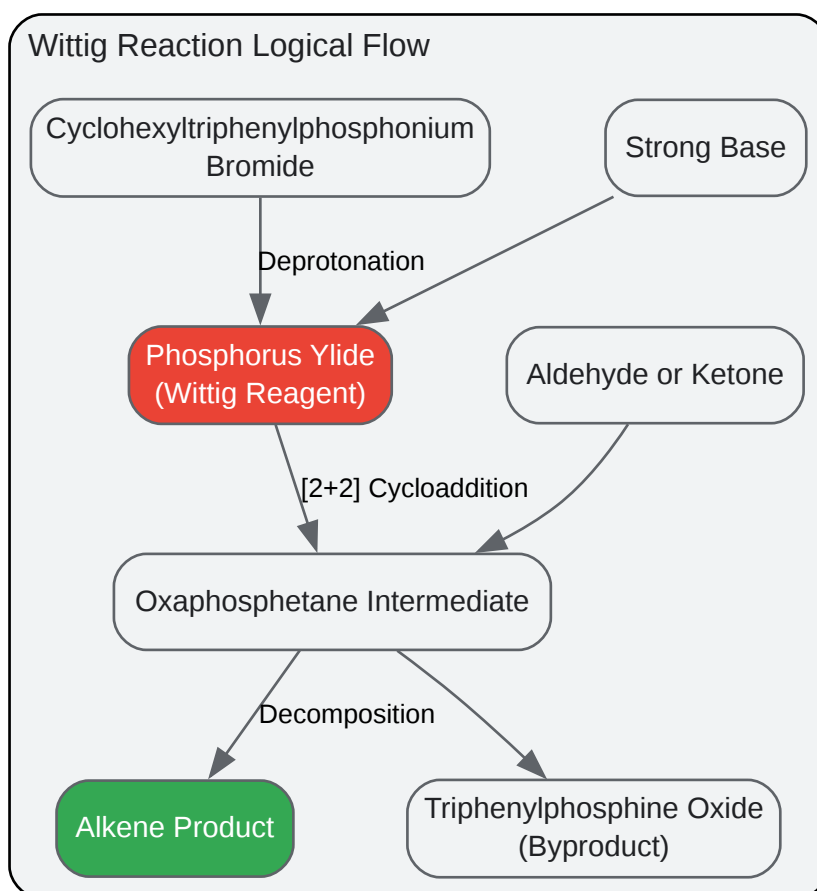
- **Cyclohexyltriphenylphosphonium bromide**
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
- An aldehyde or ketone
- Anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Suspend **Cyclohexyltriphenylphosphonium bromide** (1.0 equivalent) in anhydrous THF or diethyl ether in a dry reaction flask under an inert atmosphere.
- Cool the suspension to 0 °C or -78 °C, depending on the base used.
- Slowly add the strong base (1.0 equivalent) to the suspension with stirring. The formation of the ylide is often indicated by a color change.
- After the ylide formation is complete (typically after 30-60 minutes), slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent.

- Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and concentrate under reduced pressure.
- Purify the resulting alkene by column chromatography.

The logical flow of the Wittig reaction is depicted in the following diagram.



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Logical flow diagram of the Wittig reaction.

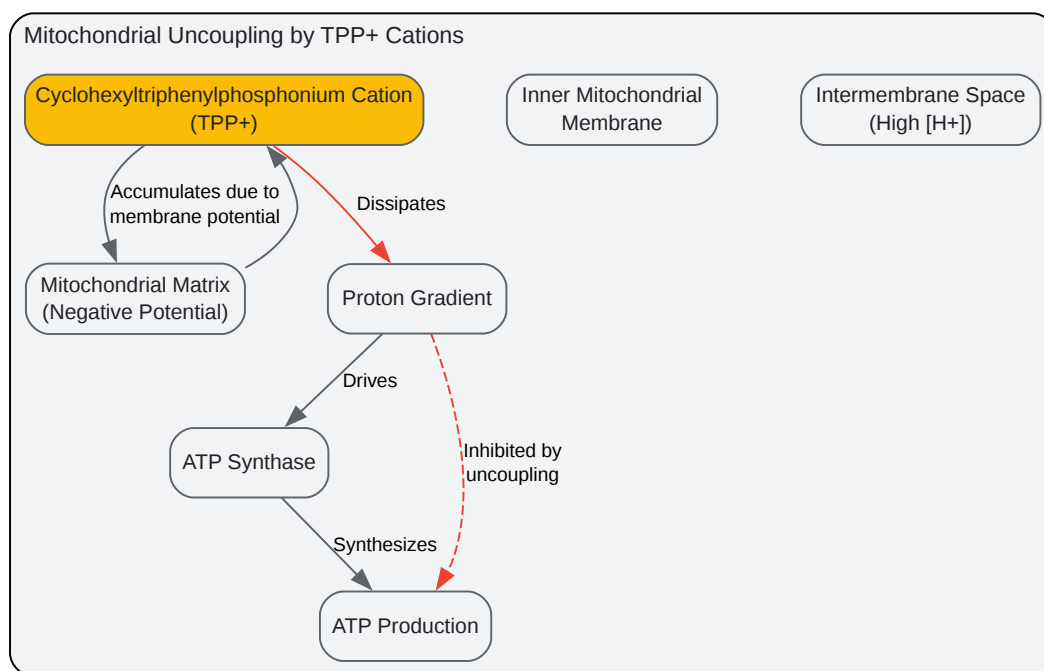
Biological Activity and Applications in Drug Development

The triphenylphosphonium cation is lipophilic and can readily cross biological membranes, leading to its accumulation within mitochondria, driven by the large mitochondrial membrane potential. This property has been exploited to target therapeutic agents to the mitochondria.

Mitochondrial Targeting and Uncoupling

Cyclohexyltriphenylphosphonium bromide, as a member of the alkyltriphenylphosphonium cation family, is known to affect mitochondrial function. These compounds can act as mitochondrial uncouplers, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[3] This uncoupling effect is generally more pronounced with increasing length and lipophilicity of the alkyl chain.[3] The disruption of mitochondrial function can lead to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death).

The proposed mechanism of mitochondrial uncoupling by alkyltriphenylphosphonium cations is illustrated below.



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Mechanism of mitochondrial uncoupling by TPP+ cations.

Anticancer Potential

The ability of **Cyclohexyltriphenylphosphonium bromide** to disrupt mitochondrial function and induce apoptosis suggests its potential as an anticancer agent.[4] While specific IC50 values for this compound against various cancer cell lines are not available in the searched literature, the general class of mitochondria-targeting triphenylphosphonium cations has shown promise in preclinical studies. Further research is warranted to fully elucidate the anticancer efficacy of **Cyclohexyltriphenylphosphonium bromide**.

Safety and Toxicology

Detailed toxicological data, such as LD50 values for **Cyclohexyltriphenylphosphonium bromide**, are not readily available in the public domain.[2][5] However, as with all chemical reagents, it should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

Spectral Data

While experimental ^1H and ^{13}C NMR spectra specifically for **Cyclohexyltriphenylphosphonium bromide** were not found in the search results, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

- ^1H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (approximately 7.5-8.0 ppm) corresponding to the phenyl protons. The protons of the cyclohexyl group would appear in the aliphatic region (typically 1.0-4.0 ppm), with the proton attached to the phosphorus-bearing carbon likely appearing as a downfield multiplet due to the deshielding effect of the phosphonium group.
- ^{13}C NMR: The spectrum would show signals for the aromatic carbons, with the carbon directly attached to the phosphorus being split into a doublet due to coupling with the ^{31}P nucleus. The cyclohexyl carbons would also be observable in the aliphatic region, with the carbon directly bonded to phosphorus also exhibiting P-C coupling.

Conclusion

Cyclohexyltriphenylphosphonium bromide is a valuable chemical compound with established utility in organic synthesis and promising potential in the realm of drug development, particularly as a mitochondria-targeting agent. Its ability to serve as a precursor for the Wittig reaction makes it a useful tool for the construction of complex organic molecules. Furthermore, its inherent biological activity, stemming from its ability to accumulate in mitochondria and disrupt their function, opens avenues for its exploration as a potential therapeutic, especially in the context of cancer. While a comprehensive set of quantitative data

for this specific compound remains to be fully documented in publicly accessible literature, the existing knowledge on related phosphonium salts provides a strong foundation for its application in research. Future studies focusing on detailed toxicological profiling, elucidation of specific anticancer mechanisms, and optimization of its use in synthetic methodologies will undoubtedly enhance its value to the scientific community.

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